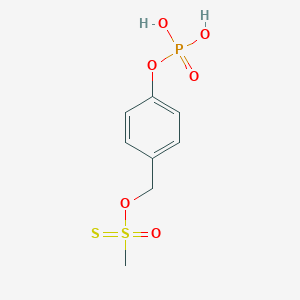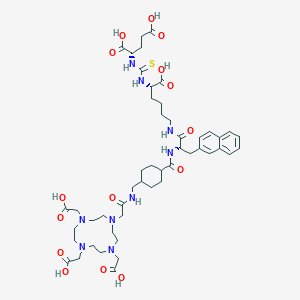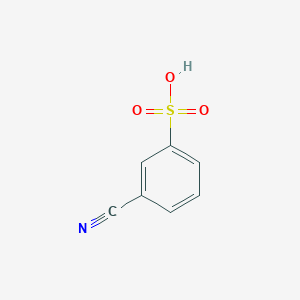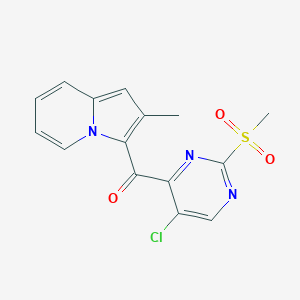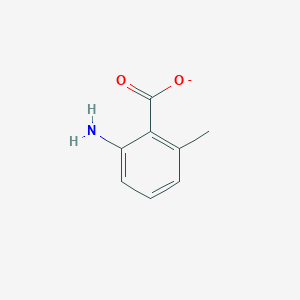![molecular formula C12H13N3O2S2 B13361503 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a sulfonylmethyl group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(methylsulfanyl)-1,2,4-triazine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The sulfonyl and methylsulfanyl groups can form interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate
Uniqueness
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is unique due to the combination of its sulfonylmethyl and methylsulfanyl groups on the triazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H13N3O2S2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)sulfonylmethyl]-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-3-5-11(6-4-9)19(16,17)8-10-7-13-15-12(14-10)18-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
ZFBBTNYHXLEJIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



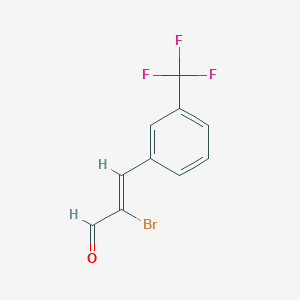
![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)

![7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13361429.png)
![N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13361459.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361460.png)
